5-Azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
5-Azaspiro[2.4]heptane-6-carboxylic acid is a heterocyclic compound that contains a spiro-fused ring system with a nitrogen atom. This compound is of significant interest due to its role as an intermediate in the synthesis of biologically active molecules, particularly in the development of hepatitis C virus NS5A inhibitors .
Mechanism of Action
Target of Action
5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are primarily used as intermediates in the synthesis of biologically active molecules, particularly in the synthesis of hepatitis C virus NS5A inhibitors . The NS5A protein is a zinc-binding protein that plays a crucial role in the replication of the hepatitis C virus, making it a primary target for antiviral drugs .
Mode of Action
The exact mode of action of 5-Azaspiro[2Given its use in the synthesis of hepatitis c virus ns5a inhibitors, it can be inferred that it likely interacts with the ns5a protein or other components of the viral replication machinery .
Biochemical Pathways
The specific biochemical pathways affected by 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, it is likely involved in disrupting the viral replication process .
Pharmacokinetics
The pharmacokinetic properties of 5-Azaspiro[2As an intermediate in drug synthesis, its ADME properties would largely depend on the final drug molecule it contributes to .
Result of Action
The molecular and cellular effects of 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, its ultimate effect would be to inhibit the replication of the hepatitis c virus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Azaspiro[2Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Azaspiro[2.4]heptane-6-carboxylic acid typically involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations. Common reagents used include diethylzinc (Et2Zn) and iodomethane (CH2I2) or chloroiodomethane (ClCH2I) .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing hazardous reagents. One approach involves the use of phase-transfer catalysis to achieve enantioselective synthesis, which is crucial for producing high-purity compounds for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Azaspiro[2.4]heptane-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Spirocyclopropyl proline: Another spiro-fused compound used in similar synthetic applications.
5-Azaspiro[2.4]heptane-5-carboxylic acid: A closely related compound with slight structural differences.
Uniqueness
5-Azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spiro-fused ring system and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of hepatitis C virus NS5A inhibitors further highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
5-azaspiro[2.4]heptane-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOAMAASOUOLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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